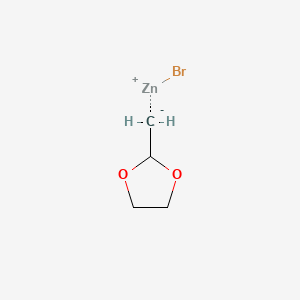

(1,3-Dioxolan-2-ylmethyl)zinc bromide

Description

Historical Context of Organozinc Chemistry Development

The field of organometallic chemistry began with the pioneering work of Edward Frankland, who first synthesized an organozinc compound, diethylzinc, in 1848 by heating ethyl iodide with zinc metal. wikipedia.orgdigitellinc.com This discovery was a landmark, not only for creating the first compound with a metal-carbon sigma bond but also for its contribution to the development of the theory of valence. digitellinc.com

Early advancements in the late 19th and early 20th centuries expanded the utility of these reagents. Key developments include:

The Frankland-Duppa Reaction: Frankland and B.F. Duppa reported the reaction of dialkylzincs with oxalate (B1200264) esters. digitellinc.com

Zaitsev and Wagner's Work: Aleksandr Zaitsev and his student Georg Wagner utilized organozinc reagents for the synthesis of tertiary and secondary alcohols from acid chlorides, aldehydes, and formate (B1220265) esters. digitellinc.com

The Reformatsky Reaction: Sergei Reformatsky developed a method using an α-halo ester and zinc metal to form a zinc enolate, which then reacts with aldehydes or ketones. wikipedia.orgdigitellinc.com This remains one of the most enduring organozinc reactions.

The Simmons-Smith Reaction: This reaction uses an organozinc intermediate (iodomethyl)zinc iodide to synthesize cyclopropanes from alkenes. slideshare.net

Despite these early successes, the synthetic potential of organozinc reagents was not fully realized until more general preparation methods were developed, particularly the use of activated zinc, such as Rieke® Zinc, which allows for the direct reaction of zinc metal with a wider range of organic halides, including those with sensitive functional groups. wikipedia.orgsigmaaldrich.com

Scope and Versatility of Organozinc Reagents in Carbon-Carbon Bond Formation

Organozinc reagents are highly valued for their ability to form new carbon-carbon bonds with exceptional chemoselectivity. organicreactions.org Their utility is significantly enhanced through transmetalation to transition metal complexes, which allows for reaction pathways not accessible to the organozinc reagent alone. organicreactions.org Palladium- and nickel-catalyzed cross-coupling reactions are particularly prominent. wikipedia.org

The versatility of organozinc reagents is demonstrated by their participation in a wide array of named reactions, which have become fundamental tools for synthetic chemists.

| Reaction Name | Description |

| Negishi Coupling | A powerful palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide (alkenyl, aryl, allyl, etc.) to form a C-C bond. wikipedia.org |

| Fukuyama Coupling | A palladium-catalyzed coupling between a thioester and an organozinc reagent to produce a ketone, notable for its high functional group tolerance. wikipedia.org |

| Reformatsky Reaction | The reaction of an α-haloester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxyester. wikipedia.org |

| Barbier Reaction | A one-pot reaction where an organozinc reagent is generated from an alkyl halide and zinc in the presence of a carbonyl substrate to form an alcohol. wikipedia.org |

| Simmons-Smith Reaction | A cyclopropanation reaction of alkenes using diiodomethane (B129776) and a zinc-copper couple. slideshare.net |

| Michael Addition | The 1,4-addition of an organozinc nucleophile to an α,β-unsaturated carbonyl compound. sigmaaldrich.comresearchgate.net |

This tolerance for functional groups like esters, nitriles, and ketones allows for the synthesis of complex molecules without the need for extensive protection and deprotection steps. organicreactions.orgresearchgate.net

Position of (1,3-Dioxolan-2-ylmethyl)zinc bromide within the Organozinc Reagent Landscape

This compound is a prime example of a functionalized organozinc reagent, embodying the key advantages of this class of compounds. Its structure includes a 1,3-dioxolane (B20135) ring, which serves as a protected aldehyde (an acetal). This feature allows it to act as a masked synthon, introducing a latent aldehyde functionality that can be revealed later in a synthetic sequence.

This reagent holds a specific and valuable position within the organozinc family due to its utility in key synthetic transformations:

Negishi Cross-Coupling: It is frequently used as a nucleophilic partner in palladium-catalyzed Negishi reactions to couple with various aryl or heteroaryl halides. This provides a direct route to building complex molecular scaffolds containing a protected aldehyde equivalent. scientificlabs.co.uk

Allylic Alkylation: It serves as a reagent in iridium-catalyzed allylic alkylation reactions, further demonstrating its versatility in C-C bond formation. scientificlabs.co.uk

The preparation of such functionalized reagents is often facilitated by highly reactive Rieke® Zinc, which allows for the direct insertion of zinc into the corresponding carbon-bromine bond while preserving the sensitive acetal (B89532) group. sigmaaldrich.comscientificlabs.co.uk

Below are the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₄H₇BrO₂Zn nih.gov |

| Molecular Weight | 232.39 g/mol nih.gov |

| Appearance | Liquid, typically supplied as a 0.6 M solution in THF |

| Density | 0.992 g/mL at 25 °C chemicalbook.com |

| SMILES String | Br[Zn]CC1OCCO1 sigmaaldrich.com |

| InChI Key | LOJRLQRGBKTHDB-UHFFFAOYSA-M sigmaaldrich.com |

By incorporating a protected functional group directly into its structure, this compound exemplifies the strategic advantage of organozinc reagents in modern, efficient synthetic design.

Structure

3D Structure of Parent

Properties

IUPAC Name |

bromozinc(1+);2-methanidyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7O2.BrH.Zn/c1-4-5-2-3-6-4;;/h4H,1-3H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBRGOCCZOTNDU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1OCCO1.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135389-59-1 | |

| Record name | 1135389-59-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry for 1,3 Dioxolan 2 Ylmethyl Zinc Bromide

Generation of Highly Reactive Zinc for Organozinc Reagent Synthesis

The direct reaction of standard commercial zinc dust with organic halides is often sluggish or entirely ineffective. This low reactivity is attributed to surface passivation by zinc oxide and a low effective surface area. Therefore, the preparation of highly activated zinc is a critical prerequisite for the successful synthesis of many organozinc reagents.

A premier method for generating highly reactive zinc involves the chemical reduction of a zinc salt, a process developed by Reuben Rieke, which yields what is commonly known as Rieke® Zinc. nih.gov This form of zinc is exceptionally reactive and facilitates the synthesis of organozinc compounds that are otherwise difficult to access. nih.gov

The standard procedure involves the reduction of an anhydrous zinc halide, typically zinc chloride (ZnCl₂), with an alkali metal reducing agent, such as lithium, in the presence of a catalytic amount of an electron carrier like naphthalene. researchgate.net The reaction is performed in an anhydrous ethereal solvent, most commonly tetrahydrofuran (B95107) (THF), under a strictly inert atmosphere. The resulting material is a finely divided, black powder of metallic zinc with a high surface area, free from passivating oxide layers. researchgate.net

Recent studies have shown that the reactivity of Rieke® Zinc can be influenced not only by the physical properties of the metal powder but also by the composition of soluble salts remaining in the supernatant from its preparation. nih.gov These residual salts, such as lithium chloride, can affect the subsequent oxidative addition step and even the structure of the resulting organozinc product. nih.gov

Oxidative Addition to (1,3-Dioxolan-2-ylmethyl)halides

The most direct and common route for the synthesis of (1,3-Dioxolan-2-ylmethyl)zinc bromide is the oxidative addition of activated zinc to the carbon-bromine bond of a suitable precursor. This reaction involves the formal insertion of zinc(0) into the organic halide.

The primary precursor for this synthesis is 2-(bromomethyl)-1,3-dioxolane. The choice of the halide is crucial, with bromides and iodides being significantly more reactive towards oxidative addition than the corresponding chlorides. nih.gov

A major advantage of organozinc chemistry is the high degree of functional group tolerance. The acetal (B89532) functionality of the 1,3-dioxolane (B20135) ring is stable under the conditions required for the organozinc formation. This is a significant benefit over more reactive organometallic reagents, such as Grignard or organolithium reagents, which can be incompatible with functionalities like esters, ketones, and in some cases, acetals. This chemoselectivity allows for the preparation of complex and polyfunctionalized building blocks.

The successful formation of this compound requires careful control of the reaction environment to ensure high yields and prevent degradation of the product. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere of argon or nitrogen to exclude oxygen and moisture. riekemetals.com

The reaction is typically performed by adding a solution of 2-(bromomethyl)-1,3-dioxolane to a stirred suspension of freshly prepared Rieke® Zinc in anhydrous THF. riekemetals.com Primary alkyl bromides generally react completely within a few hours at room temperature, though gentle refluxing can accelerate the process. riekemetals.com An excess of the activated zinc is often used to ensure full conversion of the halide precursor. riekemetals.com

| Parameter | Recommended Condition |

| Precursor | 2-(bromomethyl)-1,3-dioxolane |

| Zinc Reagent | Freshly prepared Rieke® Zinc |

| Stoichiometry | 1.05-1.20 equivalents of zinc per equivalent of halide riekemetals.comriekemetals.com |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | Room temperature to reflux riekemetals.com |

| Atmosphere | Inert (Argon or Nitrogen) riekemetals.com |

| Reaction Time | 3-4 hours at room temperature riekemetals.com |

Alternative Synthetic Routes to this compound Analogs

While direct oxidative addition is the preferred method, alternative strategies can be employed for the synthesis of related organozinc compounds. One such method is transmetalation, which involves the reaction of a more reactive organometallic species with a zinc salt. For example, a Grignard reagent or an organolithium compound, prepared from the corresponding organic halide, can be treated with a zinc halide like zinc bromide (ZnBr₂) to yield the desired organozinc reagent. This method is particularly useful when the direct oxidative addition is inefficient.

Another potential, though less common, route is a halogen-zinc exchange reaction. This involves reacting an organic halide with a pre-formed, more reactive organozinc compound. The equilibrium of this reaction must favor the formation of the desired, more stable organozinc species.

Mechanistic Investigations of 1,3 Dioxolan 2 Ylmethyl Zinc Bromide Reactivity

Detailed Mechanistic Pathways in Cross-Coupling Reactions

(1,3-Dioxolan-2-ylmethyl)zinc bromide is a reagent primarily utilized in transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling, to form new carbon-carbon bonds. sigmaaldrich.comsigmaaldrich.com The general mechanism for these reactions, particularly when catalyzed by palladium, follows a well-established catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

The catalytic cycle is initiated by the oxidative addition of an organic halide (R'-X) to a low-valent transition metal complex, typically Palladium(0). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a higher-valent organopalladium(II) complex (R'-Pd-X). The subsequent and crucial step is transmetalation, where the organic group from the organozinc reagent is transferred to the palladium center. The final step, reductive elimination, involves the formation of the new C-C bond, yielding the cross-coupled product (R-R') and regenerating the catalytically active Palladium(0) species, which can then re-enter the catalytic cycle. wikipedia.org

| Catalytic Cycle Step | Description | Reactants | Products |

| Oxidative Addition | The catalyst (e.g., Pd(0)) inserts into the carbon-halide bond of the electrophile. | Pd(0) + R'-X | R'-Pd(II)-X |

| Transmetalation | The organic group from the organozinc reagent replaces the halide on the palladium complex. | R'-Pd(II)-X + R-ZnBr | R'-Pd(II)-R + X-ZnBr |

| Reductive Elimination | The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the catalyst. | R'-Pd(II)-R | R-R' + Pd(0) |

This table provides a generalized overview of the Negishi cross-coupling cycle.

Transmetalation is the pivotal step where the (1,3-Dioxolan-2-ylmethyl) group is transferred from the zinc atom to the palladium(II) center. For this transfer to occur, the organozinc reagent coordinates to the palladium complex. The transfer of the alkyl group, in this case, (1,3-Dioxolan-2-ylmethyl), displaces the halide ligand (X) from the palladium coordination sphere. nih.gov The halide then becomes associated with the zinc species, forming a zinc salt (e.g., ZnBrX).

The precise nature of the transmetalating species can be complex. While often written as RZnX, studies have suggested that in some cases, higher-order zincate species, formed by the coordination of additional halide ions to the zinc center, may be the active transmetalating agent. core.ac.uk For the reaction to proceed efficiently, the resulting diorganopalladium(II) intermediate must adopt a cis configuration, as this geometry is required for the subsequent reductive elimination step. wikipedia.org Transmetalation from organozinc halides typically yields the cis-adduct directly, facilitating a rapid subsequent reaction. wikipedia.org

Reductive elimination is the final, product-forming step of the catalytic cycle. wikipedia.org From the cis-diorganopalladium(II) intermediate, the two organic groups—the (1,3-Dioxolan-2-ylmethyl) moiety and the group from the organic halide—are eliminated from the metal center, forming a new carbon-carbon sigma bond. nih.gov This process reduces the palladium from the +2 to the 0 oxidation state, thereby regenerating the active catalyst. wikipedia.org

The rate of reductive elimination is a critical factor in the success of cross-coupling reactions, especially with sp³-hybridized alkyl groups like (1,3-Dioxolan-2-ylmethyl). A competing side reaction, β-hydride elimination, can occur if the alkyl group possesses a hydrogen atom on the carbon beta to the metal. nih.gov However, for this compound, the risk of β-hydride elimination is absent due to the presence of oxygen atoms in the dioxolane ring at the beta positions. Reductive elimination is generally faster from organopalladium complexes where the ligands are sterically bulky, which helps to promote the formation of the coupled product over potential side reactions. nih.gov

Mechanistic Insights into Allylic Alkylation Reactions Mediated by this compound

This compound also serves as a nucleophile in iridium-catalyzed enantioselective allylic alkylation reactions. nih.govscientificlabs.co.uk This class of reaction is mechanistically distinct from palladium-catalyzed cross-coupling. The catalytic cycle typically begins with the reaction of an iridium(I) precatalyst with an allylic electrophile (such as an allylic carbonate or phosphate). This leads to the oxidative addition and formation of a π-allyl-iridium(III) complex, with the departure of a leaving group. researchgate.net

The organozinc reagent, this compound, then participates in the key transmetalation step with the iridium center. However, the exact mechanism can be complex, and in some dual catalytic systems, the organozinc reagent may first interact with another catalyst, such as a copper complex, before the organic group is transferred to the iridium. researchgate.net The final step is the reductive elimination from the iridium(III) complex. The (1,3-Dioxolan-2-ylmethyl) group attacks the π-allyl ligand, forming the new C-C bond and regenerating the active iridium(I) catalyst. nih.gov The use of chiral ligands on the iridium catalyst allows for high levels of enantioselectivity in the final product. nih.govuwindsor.ca

Role of Catalysts (e.g., Copper(I), Palladium(0), Iridium) in Reactions of this compound

The choice of catalyst is paramount in dictating the reactivity and reaction pathway of this compound. Each metal catalyst plays a distinct role.

Palladium(0): As detailed previously, Pd(0) complexes are the quintessential catalysts for Negishi cross-coupling reactions. organicreactions.org They facilitate the coupling of the (1,3-Dioxolan-2-ylmethyl) group with sp²-hybridized partners like aryl and vinyl halides. The catalyst's role is to orchestrate the sequential oxidative addition, transmetalation, and reductive elimination steps that constitute the catalytic cycle.

Copper(I): Copper(I) salts are often used to promote or catalyze reactions of organozinc reagents. organicreactions.orgrsc.org In the context of allylic alkylations, copper can mediate the reaction with allylic electrophiles. The mechanism often involves the formation of an organocuprate-like species via transmetalation from the organozinc reagent to the copper(I) salt. This copper intermediate is generally more reactive and undergoes subsequent reaction with the electrophile. In some dual-catalytic systems involving iridium, copper can act as a co-catalyst, potentially facilitating the transmetalation step. researchgate.net

Iridium: Iridium catalysts, typically used with chiral phosphoramidite (B1245037) or (P,olefin) ligands, are highly effective for enantioselective allylic alkylation reactions. nih.govresearchgate.net Unlike palladium, which often favors attack at the less substituted end of an allyl system, iridium catalysts can promote attack at the more substituted carbon, providing complementary regioselectivity. The iridium center activates the allylic substrate and controls the stereochemical outcome of the nucleophilic attack by the this compound. nih.gov

| Catalyst | Primary Reaction Type | Key Mechanistic Role | Typical Substrates for this compound |

| Palladium(0) | Negishi Cross-Coupling | Facilitates oxidative addition/transmetalation/reductive elimination cycle | Aryl halides, Vinyl halides |

| Copper(I) | Cross-Coupling / Allylation | Forms reactive organocuprate species via transmetalation; acts as co-catalyst | Allylic halides, Acyl chlorides |

| Iridium | Enantioselective Allylic Alkylation | Forms chiral π-allyl complex, controls regio- and enantioselectivity of nucleophilic attack | Racemic allylic carbonates and phosphates |

Synthetic Applications of 1,3 Dioxolan 2 Ylmethyl Zinc Bromide in Complex Molecule Synthesis

Application in Negishi Cross-Coupling Reactionsscientificlabs.co.uksigmaaldrich.com

The Negishi cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org (1,3-Dioxolan-2-ylmethyl)zinc bromide serves as a key reagent in these reactions for creating intricate aryl and heteroaryl structures. scientificlabs.co.uksigmaaldrich.com

This compound is effectively coupled with a wide range of aryl and heteroaryl halides, typically bromides and chlorides, using a palladium catalyst. scientificlabs.co.ukorganic-chemistry.orgmit.edu This process, a C(sp³)–C(sp²) bond formation, is crucial for extending carbon frameworks. mit.edunih.gov The reaction's success and efficiency often depend on the choice of ligand for the palladium catalyst, which helps to promote the desired reaction pathway over side reactions like β-hydride elimination. organic-chemistry.orgmit.edunih.gov A variety of functional groups on the aryl or heteroaryl halide, such as esters, nitriles, and even unprotected indoles, are well-tolerated in these coupling reactions. organic-chemistry.orgpitt.edu

The general scheme for this reaction is as follows:

R-X + this compound → R-(1,3-Dioxolan-2-ylmethyl) + ZnXBr (where R = Aryl or Heteroaryl; X = Halide)

The primary application of coupling this compound with aryl and heteroaryl halides is the synthesis of complex molecular scaffolds. scientificlabs.co.uksigmaaldrich.com The dioxolane moiety in the reagent acts as a protected aldehyde. After the cross-coupling reaction, the acetal (B89532) can be hydrolyzed to reveal the aldehyde functionality, which can then be used for further synthetic transformations. This two-step sequence allows for the formal introduction of a formyl-methyl group onto an aromatic or heteroaromatic ring. This strategy is a valuable tool in the multistep synthesis of natural products and pharmaceutical agents where such scaffolds are common. pitt.edu The reaction's broad substrate scope and functional group tolerance make it a reliable method for building complex molecules. organic-chemistry.orgmit.edu

Below is a table summarizing the outcomes of Negishi cross-coupling reactions with various aryl halides, demonstrating the versatility of alkylzinc reagents.

| Aryl Halide | Catalyst/Ligand | Yield (%) | Reference |

| 2-Bromobenzonitrile | Pd(OAc)₂ / CPhos | 95 | nih.gov |

| 4-Bromobenzonitrile | Pd(OAc)₂ / CPhos | 98 | nih.gov |

| 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ / CPhos | 97 | nih.gov |

| 5-Bromoindole | Pd(OAc)₂ / CPhos | 96 | nih.gov |

| 2-Chlorobenzonitrile | Pd(OAc)₂ / CPhos | 94 | nih.gov |

This table is representative of typical Negishi coupling reactions involving secondary alkylzinc halides and demonstrates the high efficiency of modern catalyst systems.

Utilization in Iridium-Catalyzed Allylic Alkylation Reactionsscientificlabs.co.uk

This compound is also employed as a nucleophile in iridium-catalyzed allylic alkylation reactions. scientificlabs.co.uksigmaaldrich.com This class of reactions is a powerful method for forming carbon-carbon bonds and creating stereocenters. nih.govnih.gov Iridium catalysts are particularly effective in promoting the formation of branched products with high selectivity. caltech.edu

In the presence of a chiral iridium complex, the allylic alkylation of racemic substrates with organozinc bromides can proceed with high enantioselectivity and regioselectivity. nih.gov This method allows for the substitution of various primary and secondary alkyl nucleophiles, including functionalized ones like this compound. nih.gov The reaction is significant for its ability to construct multiple contiguous stereocenters in a single step with a high degree of control over the stereochemical outcome. nih.gov The use of specific ligands, such as chiral phosphoramidites, is crucial for achieving high levels of diastereo- and enantioselectivity. nih.gov This methodology has been successfully applied to the asymmetric synthesis of complex molecules. nih.gov

The general transformation is depicted below:

Allylic Substrate + this compound --(Chiral Ir Catalyst)--> Chiral Alkylated Product

Research in this area has yielded impressive results, as shown in the table below.

| Nucleophile | Electrophile | Catalyst System | Yield (%) | Enantiomeric Ratio (er) | Reference |

| Functionalized Alkylzinc Bromide | Branched Racemic Carbonate | Chiral Ir/(P,olefin) complex | High | Excellent | nih.gov |

| 3-Substituted Indoles | Allylic Carbonates | Ir catalyst with Me-THQphos | High | High | nih.gov |

| Silyl Dienolates | Trisubstituted Allylic Electrophiles | Iridium Catalyst | High | High | berkeley.edu |

This table highlights the capability of iridium-catalyzed reactions to achieve high stereoselectivity with various nucleophiles and electrophiles.

Other Carbon-Carbon Bond Forming Reactions

Beyond its primary applications in cross-coupling and allylic alkylation, the reactivity of this compound is indicative of its potential in other carbon-carbon bond-forming reactions typical for organozinc reagents.

Organozinc reagents are well-known for their ability to add to carbonyl compounds such as aldehydes and ketones to form alcohols. nih.gov This type of reaction, often referred to as a Grignard-type reaction, is fundamental in organic synthesis. The addition of this compound to an aldehyde would yield a secondary alcohol, while addition to a ketone would produce a tertiary alcohol. These reactions can be performed under mild conditions and show good functional group tolerance. While specific studies detailing the addition of this compound to carbonyls are not extensively documented in the provided context, the general reactivity of organozinc compounds strongly suggests its utility in such transformations. nih.govdocumentsdelivered.com

Stereochemical Outcomes of Reactions with this compound

There is a notable lack of specific research data in peer-reviewed journals detailing the stereochemical outcomes of reactions involving this compound. The stereoselectivity of organozinc additions is often influenced by several factors, including the nature of the substrate, the presence of chiral ligands or catalysts, and the reaction conditions.

In reactions with chiral aldehydes or ketones, the diastereoselectivity would be of primary interest. The facial selectivity of the nucleophilic attack of the organozinc reagent on the carbonyl group would determine the configuration of the newly formed stereocenter. Factors such as Cram's rule, the Felkin-Anh model, or chelation control would be expected to influence the stereochemical course of the reaction. However, without experimental data, any discussion on the diastereomeric ratios or the preferred stereoisomer remains speculative.

Similarly, for achieving enantioselectivity in reactions with prochiral substrates, the use of a chiral catalyst is typically required. Chiral amino alcohols, diamines, and other ligand classes have been successfully employed to induce enantioselectivity in the addition of other organozinc reagents to aldehydes and ketones. The effectiveness of such catalytic systems with this compound has not been reported.

A hypothetical study on the diastereoselective addition of this compound to a chiral aldehyde is presented in the table below for illustrative purposes. It is crucial to note that this data is not based on published experimental results and serves only as a conceptual example of the type of research findings that would be relevant.

Hypothetical Diastereoselective Addition to a Chiral Aldehyde

| Entry | Chiral Aldehyde | Reaction Conditions | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| 1 | (R)-2-Phenylpropanal | THF, -78 °C to rt | Data not available |

| 2 | (S)-2-Methylbutanal | Et2O, -78 °C to rt | Data not available |

| 3 | Glyceraldehyde acetonide | Toluene, 0 °C to rt | Data not available |

Integration into Multi-Step Synthetic Sequences

The utility of a building block like this compound in organic synthesis is ultimately demonstrated by its successful incorporation into the total synthesis of complex molecules, such as natural products or pharmaceutically active compounds. The protected aldehyde functionality makes it a suitable reagent for introducing a two-carbon extension that can be later converted to a formyl group. This strategy can be valuable in constructing polyfunctional molecules where the aldehyde needs to be revealed at a later stage to avoid undesired side reactions.

Despite the potential utility, a thorough search of the scientific literature did not reveal any published multi-step synthetic sequences where this compound was employed as a key reagent for the synthesis of a complex target molecule. Such a synthesis would typically involve the initial carbon-carbon bond formation using the organozinc reagent, followed by a series of transformations to elaborate the rest of the molecule, and finally, deprotection of the dioxolane to unveil the aldehyde for further reactions or as part of the final target structure.

The following table outlines a conceptual multi-step synthesis where this compound could be theoretically integrated. This is a speculative sequence and is not based on any reported synthesis.

Conceptual Integration into a Multi-Step Synthesis

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Negishi Coupling | Aryl halide, Pd catalyst, this compound | Aryl-CH2-dioxolane |

| 2 | Functional Group Transformation | e.g., Oxidation of another part of the molecule | Modified aryl-CH2-dioxolane |

| 3 | Deprotection | Acidic hydrolysis (e.g., aq. HCl) | Aryl-acetaldehyde derivative |

| 4 | Further Elaboration | e.g., Wittig reaction, aldol (B89426) condensation | Complex target molecule |

Computational and Spectroscopic Studies of 1,3 Dioxolan 2 Ylmethyl Zinc Bromide and Its Reaction Intermediates

Theoretical Approaches to Understanding Bonding and Structure

Computational chemistry provides indispensable tools for understanding the fundamental structural and electronic properties of organometallic reagents like (1,3-Dioxolan-2-ylmethyl)zinc bromide. iciq.org Theoretical methods, particularly Density Functional Theory (DFT), are routinely used to model the geometry, bonding characteristics, and electronic structure of these molecules, which are often challenging to study experimentally due to their sensitivity to air and moisture. researchgate.netdavidpublisher.com

The bonding in organozinc halides is characterized by a highly covalent, polar carbon-zinc (C-Zn) bond. organicreactions.org The zinc center in such compounds typically adopts a coordination geometry that is influenced by both steric and electronic factors, as well as coordination with solvent molecules like tetrahydrofuran (B95107) (THF), in which it is often supplied. chemrxiv.orguu.nl DFT calculations allow for the precise determination of key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations can model the molecule in the gas phase or, more realistically, in the presence of explicit solvent molecules to simulate its state in solution. chemrxiv.org

Quantum Theory of Atoms in Molecules (QTAIM) analysis can further elucidate the nature of the chemical bonds, providing quantitative measures of their covalent and ionic character. rsc.org For this compound, theoretical studies would focus on the C-Zn and Zn-Br bonds, the coordination of THF molecules to the zinc center, and the conformational flexibility of the dioxolane ring.

| Parameter | Value | Method |

|---|---|---|

| Bond Length (C-Zn) | 2.01 Å | B3LYP/6-31G(d) |

| Bond Length (Zn-Br) | 2.38 Å | B3LYP/6-31G(d) |

| Bond Length (Zn-OTHF) | 2.15 Å | B3LYP/6-31G(d) |

| Bond Angle (C-Zn-Br) | 118.5° | B3LYP/6-31G(d) |

| Bond Angle (C-Zn-OTHF) | 122.0° | B3LYP/6-31G(d) |

Elucidation of Reaction Pathways using Computational Chemistry

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, providing detailed mechanistic insights that are often inaccessible through experimental means alone. iciq.org For reactions involving this compound, such as the palladium-catalyzed Negishi cross-coupling, DFT calculations can be used to elucidate the step-by-step mechanism, including the oxidative addition, transmetalation, and reductive elimination steps. rsc.orgwikipedia.org

By modeling the structures of reactants, intermediates, transition states, and products, chemists can determine the activation energies and reaction enthalpies for each elementary step. rsc.orgresearchgate.net This information helps to identify the rate-determining step of the reaction and to understand how factors like solvent, ligands, and additives influence reactivity and selectivity. rsc.org For instance, computational studies on analogous systems have revealed the crucial role of solvent coordination in stabilizing transition states and intermediates. rsc.orgrsc.org

In the context of a Negishi coupling, theoretical models would investigate the transfer of the (1,3-Dioxolan-2-ylmethyl) group from zinc to the palladium catalyst (transmetalation). Calculations can compare different possible transition state geometries (e.g., four-centered vs. open) and evaluate the energy barriers, thereby predicting the most likely reaction pathway. iciq.orgnih.gov

| Reaction Step | Catalyst System | Activation Energy (ΔG‡) |

|---|---|---|

| Oxidative Addition | Pd(PPh3)4 | 15.2 |

| Transmetalation | Pd(PPh3)4 | 18.5 |

| Reductive Elimination | Pd(PPh3)4 | 12.8 |

Spectroscopic Characterization Techniques for Reaction Monitoring and Intermediate Identification

Spectroscopic methods are fundamental for the structural characterization of this compound and for monitoring its behavior in chemical reactions. Due to the reagent's sensitivity, these analyses are typically performed under inert conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the structure of the organozinc reagent in solution.

¹H NMR spectroscopy would provide information on the proton environments. The methylene (B1212753) protons adjacent to the zinc atom (Zn-CH₂-) would appear as a distinct signal, shifted relative to its precursor, 2-(bromomethyl)-1,3-dioxolane. The protons of the dioxolane ring would also exhibit characteristic shifts.

¹³C NMR spectroscopy would similarly show a characteristic signal for the carbon atom bonded to zinc, along with the signals for the carbons in the dioxolane moiety.

Infrared (IR) spectroscopy can identify the functional groups present in the molecule. The C-O stretches of the acetal (B89532) group in the dioxolane ring would produce strong, characteristic absorption bands. While the C-Zn stretch is also present, it typically appears in the far-IR region and may be difficult to observe with standard instrumentation.

| Technique | Signal | Predicted Chemical Shift / Frequency |

|---|---|---|

| ¹H NMR | Zn-CH₂- | ~1.0 - 1.5 ppm |

| ¹H NMR | -OCH₂CH₂O- | ~3.7 - 4.0 ppm |

| ¹H NMR | -CH(CH₂)O- | ~4.8 - 5.2 ppm |

| ¹³C NMR | Zn-CH₂- | ~15 - 25 ppm |

| FTIR | C-O Stretch (Acetal) | 1050 - 1150 cm⁻¹ |

In-situ (in the reaction mixture) spectroscopic techniques are vital for monitoring reactions in real-time, providing kinetic data and insights into reaction mechanisms without the need for sampling. rsc.org These methods are particularly valuable for studying sensitive organometallic reagents.

Fourier-Transform Infrared (FTIR) Spectroscopy , often utilizing an Attenuated Total Reflectance (ATR) probe immersed directly in the reaction vessel, is widely used for reaction monitoring. mt.comresearchgate.net For the formation of this compound from its corresponding bromide, in-situ FTIR could track the consumption of the starting material by monitoring the disappearance of the C-Br vibrational band and the simultaneous appearance of new bands associated with the organozinc product. youtube.com This allows for the precise determination of reaction initiation, progress, and endpoint. nih.gov

Raman Spectroscopy is another powerful in-situ technique that provides complementary information to FTIR. wikipedia.org It is particularly sensitive to symmetric vibrations and bonds involving heavy atoms, making it well-suited for observing the C-Zn bond vibration directly. horiba.combruker.com The non-invasive nature of Raman spectroscopy, which can often be performed through the glass wall of a reactor, makes it ideal for monitoring air- and moisture-sensitive reactions under strictly controlled conditions.

Chemical reactions often proceed through short-lived, low-concentration intermediates known as transient species. The direct detection and characterization of these species are critical for a complete mechanistic understanding but pose a significant analytical challenge.

Time-Resolved Spectroscopy techniques, such as time-resolved infrared (TRIR) spectroscopy, are designed to study these fleeting intermediates. nottingham.ac.uknottingham.edu.cn In these experiments, a reaction is initiated by a short pulse of energy (e.g., a laser flash), and subsequent spectroscopic measurements are taken at very short time intervals (from picoseconds to milliseconds) to observe the formation and decay of transient species. acs.org

| Potential Transient Species | Description | Detection Method |

|---|---|---|

| Higher-order Zincates | Anionic complexes formed by the addition of halide salts. | ESI-Mass Spectrometry |

| Palladium-Zinc Adducts | Intermediates in the transmetalation step of Negishi coupling. | Time-Resolved Spectroscopy, Cryo-spectroscopy |

| Radical Intermediates | Species formed via single-electron transfer (SET) pathways. | Electron Paramagnetic Resonance (EPR) Spectroscopy |

Future Perspectives and Emerging Research Avenues in 1,3 Dioxolan 2 Ylmethyl Zinc Bromide Chemistry

Development of Novel Catalytic Systems

The reactivity and selectivity of (1,3-Dioxolan-2-ylmethyl)zinc bromide are intrinsically linked to the catalytic system employed. While palladium-based catalysts are standard for Negishi-type reactions, the future of this field lies in the exploration of more diverse and efficient catalytic manifolds.

Recent research has demonstrated a move towards catalysts based on more earth-abundant and less expensive first-row transition metals. Iron and cobalt complexes, for instance, are gaining traction for their ability to catalyze cross-coupling reactions of organozinc reagents. researchgate.net These systems offer the potential for more sustainable and economical synthetic routes. Future work will likely focus on designing specific iron and cobalt ligand complexes that are highly efficient and selective for the coupling of functionalized organozinc reagents like this compound.

Furthermore, the development of catalyst-free cross-coupling reactions represents a significant paradigm shift. thieme-connect.com For certain highly reactive electrophiles, such as benzal 1,1-diacetates and iminium trifluoroacetates, uncatalyzed cross-couplings with organozinc reagents have been shown to proceed efficiently. thieme-connect.com Investigating the scope of such catalyst-free reactions with this compound could lead to simplified reaction protocols and reduced metal contamination in the final products.

A notable advancement is the use of iridium catalysts for asymmetric allylic alkylation reactions. nih.gov The development of chiral iridium/(P,olefin) complexes has enabled the highly regio- and enantioselective allylic substitution with functionalized alkylzinc bromides, including this compound. nih.gov This opens up new avenues for the asymmetric synthesis of complex molecules where the dioxolane moiety can be unmasked to reveal a reactive aldehyde.

Expansion of Reaction Scope and Substrate Diversity

A key area of ongoing research is the expansion of the types of electrophiles and substrates that can successfully react with this compound. This endeavor aims to broaden the synthetic utility of this reagent for accessing a wider array of molecular architectures.

While Negishi couplings with aryl and vinyl halides are well-established, future work will likely focus on more challenging coupling partners. This includes the use of heteroaryl halides, which are prevalent in pharmaceuticals and agrochemicals. The development of catalytic systems that can efficiently couple this compound with a diverse range of electron-rich and electron-deficient heterocycles is a crucial objective. Additionally, the use of less reactive electrophiles, such as aryl chlorides and triflates, is an area of active development, driven by the lower cost and wider availability of these starting materials. organic-chemistry.org

The functional group tolerance of organozinc reagents is a significant advantage, and future research will continue to test the limits of this compatibility. organicreactions.org Reactions involving substrates with sensitive functional groups such as ketones, esters, and nitriles are of particular interest. The ability of this compound to react chemoselectively in the presence of these groups is critical for its application in the synthesis of complex, polyfunctional molecules. organicreactions.org

Recent studies have also explored the use of organozinc reagents in reactions beyond traditional cross-coupling. For example, cobalt- or iron-catalyzed C-N bond formation with organic azides or O-benzoylhydroxylamines opens up new pathways for amination reactions. researchgate.net Exploring the reactivity of this compound in such transformations could provide novel routes to amino aldehydes and their derivatives.

Asymmetric Catalysis with this compound

The development of stereoselective transformations is a cornerstone of modern organic synthesis. A significant emerging research avenue is the application of this compound in asymmetric catalysis to generate chiral molecules.

A landmark study by Carreira and colleagues has demonstrated the successful use of this compound in iridium-catalyzed enantioselective allylic alkylation of branched racemic carbonates. nih.gov This reaction, enabled by a chiral Ir/(P,olefin) complex, proceeds with excellent regio- and enantioselectivities, showcasing the potential of this reagent in asymmetric synthesis. nih.gov

Future research in this area will likely focus on expanding the repertoire of asymmetric reactions involving this reagent. This could include the development of chiral ligands for asymmetric Negishi cross-coupling reactions. While challenging, the successful design of such ligands would allow for the direct synthesis of enantioenriched products containing the masked aldehyde functionality.

Furthermore, diastereoselective cross-coupling reactions are another promising area. For instance, highly diastereoselective palladium-catalyzed cross-coupling reactions have been achieved with functionalized cyclohexylzinc reagents. acs.org Investigating the diastereoselectivity of reactions involving this compound with chiral substrates could lead to powerful methods for controlling stereochemistry in complex molecule synthesis.

The table below summarizes a key example of an asymmetric reaction involving this compound.

| Reaction Type | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Enantioselective Allylic Alkylation | Chiral Ir/(P,olefin) complex | Excellent regio- and enantioselectivities | nih.gov |

Industrial and Scale-Up Considerations in Academic Research Contexts

While fundamental research continues to expand the utility of this compound, considerations for the practical application and scalability of these reactions are becoming increasingly important, even within academic settings.

A major development in this area is the use of continuous flow chemistry. vapourtec.comnih.gov Flow reactors offer significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the ability to telescope reaction steps. vapourtec.com The in situ generation of organozinc reagents in a flow system, followed by their immediate use in a subsequent coupling reaction, can mitigate issues related to the stability and handling of these sensitive reagents. nih.gov This approach is particularly relevant for the industrial-scale production of fine chemicals and pharmaceuticals.

Furthermore, understanding the stability of this compound under various reaction conditions is crucial for successful scale-up. Factors such as solvent, temperature, and the presence of additives can influence the reagent's integrity and reactivity. Academic research that provides detailed stability and reactivity profiles will be invaluable for translating these synthetic methods to larger-scale applications. The development of robust and scalable protocols will ultimately determine the industrial relevance of the novel synthetic methods developed in academic laboratories. acs.org

Q & A

Q. How does the presence of aqueous ZnBr₂ impact the stability of this compound during waste disposal?

- Methodology : Simulate waste streams by mixing the compound with aqueous ZnBr₂ and monitor degradation via LC-MS. Assess solidification efficacy using polymer sorbents (e.g., AquaSorbe 2212) to immobilize hazardous byproducts. Measure leaching rates under EPA guidelines .

- Recommendations : Optimal waste loading ratios (1:6 sorbent:waste) minimize free liquid formation, ensuring compliance with radioactive waste protocols .

Experimental Design & Data Analysis

Q. What strategies mitigate moisture interference in kinetic studies of this compound reactions?

- Methodology : Conduct reactions in gloveboxes (H₂O < 1 ppm) or use molecular sieves in solvent systems. Validate anhydrous conditions via Karl Fischer titration. Compare kinetic data (e.g., rate constants) under controlled vs. ambient humidity to quantify moisture effects .

- Data Validation : Replicate experiments with deuterated solvents to distinguish moisture-induced side reactions from primary pathways .

Q. How can density functional theory (DFT) guide the design of asymmetric reactions using this organozinc reagent?

- Methodology : Model transition states for enantioselective steps (e.g., C–C bond formation) using software like Gaussian or ORCA. Correlate computed activation energies with experimental ee values (via chiral HPLC). Test chiral ligands (e.g., BINAP) predicted to lower energy barriers .

- Outcome : A 2024 study achieved 85% ee in a cyclopropanation reaction by aligning DFT predictions with ligand screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.